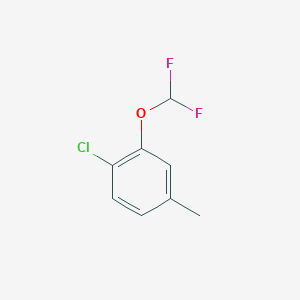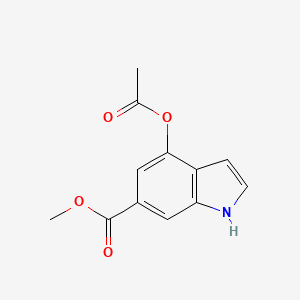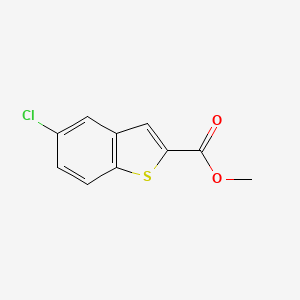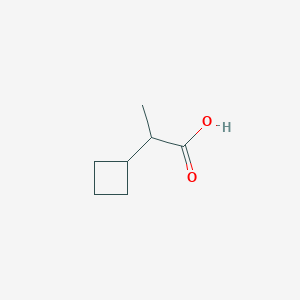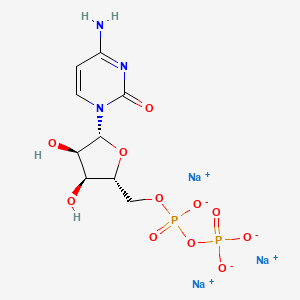
Trisodium cytidine 5'-diphosphate
Vue d'ensemble
Description
Trisodium cytidine 5’-diphosphate, also known as CDP, is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety . It is a CDP kinase substrate used to produce CTP in support of DNA and RNA biosynthesis . It is also a ribonucleotide reductase substrate used to produce dCMP .
Synthesis Analysis
CDP is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group. This process is catalyzed by the enzyme uridylate kinase (UMPK) .Molecular Structure Analysis
The molecular formula of Trisodium cytidine 5’-diphosphate is C9H12N3Na3O11P2, and it has a molecular weight of 469.12 . The structure of CDP has been studied using X-ray analysis .Chemical Reactions Analysis
CDP acts as a substrate for various enzymes. It is used by nucleoside diphosphatase kinase to produce CTP, which supports DNA and RNA biosynthesis . It is also used by ribonucleotide reductase to produce dCMP .Applications De Recherche Scientifique
-
Conversion of Adenosine Monophosphate (AMP) to Adenosine Diphosphate (ADP) in Luminometry Analysis
- Application : This compound is used in luminometry analysis, a technique used to measure the amount of light produced by a chemical reaction .
- Method : The compound is used to convert adenosine monophosphate (AMP) to adenosine diphosphate (ADP). The amount of light produced in this reaction is then measured .
- Results : The results of this process can provide valuable information about the biochemical processes in which these compounds are involved .
-
Preparation of Ribonucleotide 5′-Triphosphate Precursors Stocks for Large-Scale RNA Synthesis
- Application : This compound is used in the preparation of ribonucleotide 5′-triphosphate precursors, which are necessary for large-scale RNA synthesis .
- Method : The compound is mixed with other necessary components to create a stock solution, which can then be used in RNA synthesis .
- Results : This process allows for the large-scale synthesis of RNA, which is crucial in many areas of biological research .
-
In Vitro Transcription
- Application : This compound is used in in vitro transcription, a process used to synthesize RNA molecules from a DNA template .
- Method : The compound is used as a substrate in the transcription process, which is carried out in a test tube or other controlled environment .
- Results : The result of this process is the synthesis of RNA molecules, which can be used in further research or therapeutic applications .
-
Synthesis of Phospholipids and Glycosylphosphatidylinositols (GPIs)
- Application : Cytidine diphosphates are often used in the synthesis of phospholipids and GPIs, which are important components of cellular membranes .
- Method : The cytidine diphosphate acts as a donor of cytidine monophosphate (CMP), which is required in the synthesis of these compounds .
- Results : The synthesis of these compounds is crucial for the proper functioning of cellular membranes, which play a key role in many biological processes .
-
Role in Metabolic Processes
- Application : Cytidine diphosphates, including Trisodium cytidine 5’-diphosphate, play a key role in various metabolic processes .
- Method : These compounds act as intermediates in the metabolism of nucleotides, which are the building blocks of DNA and RNA .
- Results : Understanding these metabolic processes can provide insights into various aspects of cellular function and disease .
-
Use in Enzyme Studies
- Application : Cytidine diphosphates are often used in studies of enzymes that use these compounds as substrates .
- Method : These studies typically involve measuring the activity of the enzyme in the presence of the cytidine diphosphate .
- Results : These studies can provide valuable information about the function of these enzymes and their role in biological processes .
-
Synthesis of Cytidine Diphosphate Choline
- Application : Cytidine diphosphates are used in the synthesis of Cytidine Diphosphate Choline (CDP-Choline), a compound that plays a crucial role in the biosynthesis of phosphatidylcholine .
- Method : The cytidine diphosphate acts as a substrate in the enzymatic reaction that leads to the formation of CDP-Choline .
- Results : The synthesis of CDP-Choline is important for the production of phosphatidylcholine, a major component of cell membranes .
-
Use in Studies of Pyrimidine Metabolism
- Application : Cytidine diphosphates, including Trisodium cytidine 5’-diphosphate, are used in studies of pyrimidine metabolism .
- Method : These studies typically involve tracking the metabolic pathways of these compounds in cells or organisms .
- Results : These studies can provide valuable insights into the metabolism of pyrimidines, which are key components of nucleic acids .
-
Role in RNA Editing
- Application : Cytidine diphosphates play a role in RNA editing, a process that involves the insertion, deletion, or modification of nucleotides in RNA .
- Method : These compounds act as substrates in the enzymatic reactions that lead to changes in the RNA sequence .
- Results : Understanding the role of these compounds in RNA editing can provide insights into the regulation of gene expression .
Orientations Futures
While Trisodium cytidine 5’-diphosphate has been studied extensively, there is still much to learn about its pharmacological actions. Future research could explore whether the intact citicoline molecule or the phosphorylated intermediate products of its hydrolysis are pharmacologically active . It is also worth investigating its potential applications in the treatment of neurodegenerative disorders .
Propriétés
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUKVZGXGULDX-LLWADOMFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium cytidine 5'-diphosphate | |
CAS RN |
34393-59-4 | |
| Record name | Cytidine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISODIUM CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TZ883O8PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



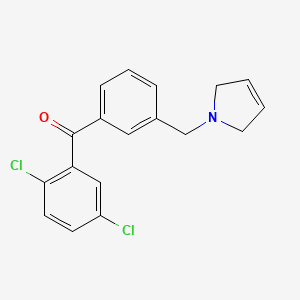
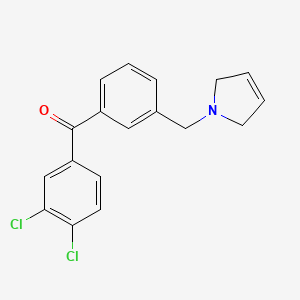
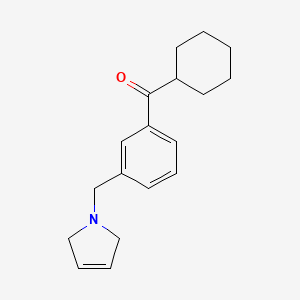
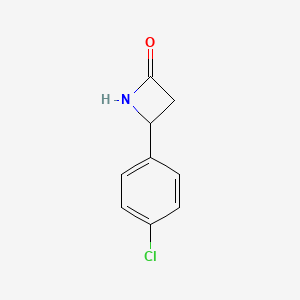
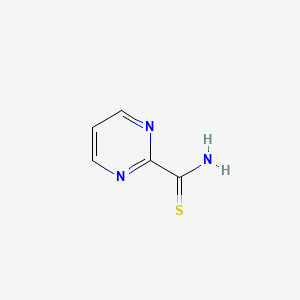
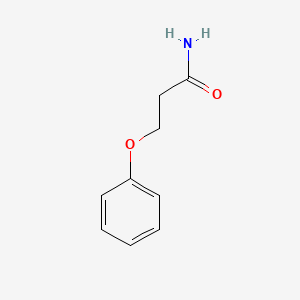
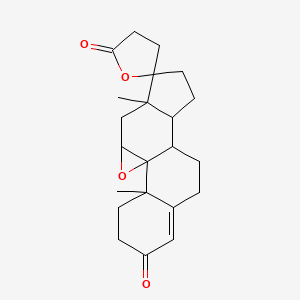
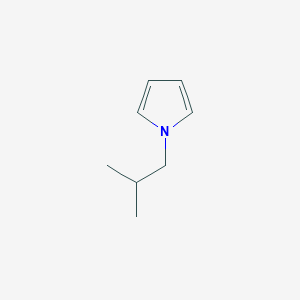
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
